rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol
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Overview
Description
rac-(1R,2S,6S)-bicyclo[410]heptan-2-ol is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable diene with a carbene precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted bicyclic compounds.
Scientific Research Applications
rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R,6S)-1-{[(tert-Butyldimethylsilyl)oxy]methyl}-7-oxabicyclo[4.1.0]heptan-2-ol
- rac-methyl (2E)-3-[(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate
Uniqueness
rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
7432-49-7 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
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